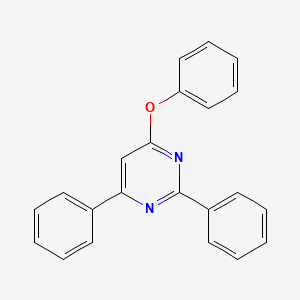

4-Phenoxy-2,6-diphenyl-pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-2,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSBHHYFFJHVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 4 Phenoxy 2,6 Diphenyl Pyrimidine

The synthesis of 4-phenoxy-2,6-diphenyl-pyrimidine typically involves a multi-step process. A common approach begins with the Claisen condensation of ethyl benzoate (B1203000) with acetophenone (B1666503) to form 1,3-diphenylpropane-1,3-dione. This diketone then undergoes a cyclocondensation reaction with an appropriate amidine source, such as benzamidine (B55565) hydrochloride, in the presence of a base to construct the 2,6-diphenyl-pyrimidin-4-ol core. Finally, the introduction of the phenoxy group at the 4-position is achieved through a nucleophilic aromatic substitution reaction, where the hydroxyl group is displaced by a phenoxide ion. This is typically carried out by treating the pyrimidinol with phenol (B47542) in the presence of a suitable coupling agent or by converting the hydroxyl group to a better leaving group, such as a chloro or sulfonyl group, followed by reaction with sodium phenoxide.

The characterization of the final product is crucial to confirm its identity and purity. ontosight.ai The following table summarizes the key analytical techniques and their expected findings for this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the phenoxy group, as well as a characteristic singlet for the proton at the 5-position of the pyrimidine (B1678525) ring. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the distinct signals for the carbons of the pyrimidine ring and the substituted phenyl and phenoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the pyrimidine ring, and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₂₂H₁₆N₂O, confirming its molecular formula. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Phenoxy-2,6-diphenyl-pyrimidine. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the two phenyl rings, and the phenoxy group. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all the carbon atoms, including the quaternary carbons of the pyrimidine ring and the substituted phenyl rings. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling between adjacent protons within the phenyl and phenoxy rings, helping to trace the spin systems of these aromatic moieties. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the phenyl and phenoxy groups, as well as the C5-H proton of the pyrimidine ring. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for connecting the different structural fragments. For instance, it can show correlations from the protons of the phenyl groups to the C2 and C6 carbons of the pyrimidine ring, and from the protons of the phenoxy group to the C4 carbon of the pyrimidine ring, thus confirming the substitution pattern. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is instrumental in determining the preferred conformation of the molecule, such as the relative orientation of the phenyl and phenoxy rings with respect to the pyrimidine core. researchgate.net

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H-5 | ~7.5 - 8.0 | ~110 - 115 |

| Phenyl H (ortho, meta, para) | ~7.2 - 8.5 | ~127 - 138 |

| Phenoxy H (ortho, meta, para) | ~7.0 - 7.6 | ~118 - 160 |

| Pyrimidine C-2, C-6 | - | ~164 - 165 |

| Pyrimidine C-4 | - | ~164 - 165 |

Solid-State NMR for Conformational and Packing Analysis

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline form. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can reveal details about the local molecular geometry and the arrangement of molecules within the crystal lattice, complementing the data obtained from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its molecular formula, C₂₂H₁₆N₂O. ontosight.ai HRMS provides mass measurements with high accuracy, typically to four or five decimal places, distinguishing the target compound from others with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization. For pyrimidine derivatives, common fragmentation pathways involve the loss of side chains and the cleavage of the pyrimidine ring itself. sapub.org Analysis of these fragment ions can help to confirm the presence of the phenyl and phenoxy substituents and their connection to the pyrimidine core.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, and C-O-C stretching of the phenoxy ether linkage. ontosight.ainih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govsigmaaldrich.com It is particularly sensitive to the vibrations of non-polar bonds and can be useful for analyzing the skeletal vibrations of the pyrimidine and phenyl rings.

The combination of IR and Raman data can also offer conformational insights by detecting subtle shifts in vibrational frequencies that are sensitive to the molecule's geometry.

A table of expected characteristic vibrational frequencies is shown below.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=N Stretch (Pyrimidine) | 1600 - 1500 | 1600 - 1500 |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1260 - 1000 | 1260 - 1000 |

X-ray Crystallography for Single Crystal Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique involves diffracting X-rays off a single crystal of this compound to determine the precise positions of all atoms in the crystal lattice. vensel.org The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation. rsc.org

Conformational Analysis in the Solid State

Studies on analogous compounds, such as 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine, reveal significant twisting of the substituent rings relative to the pyrimidine core. In this analogue, the dihedral angle between the pyrimidine and benzene (B151609) rings is a notable 64.2(3)°. This deviation from planarity is a common feature in substituted pyrimidines and is driven by the steric hindrance between the ortho hydrogens of the phenyl/phenoxy groups and the substituents on the pyrimidine ring. It is highly probable that this compound adopts a similarly non-planar conformation.

The C-O-C bond angle of the phenoxy linkage is another critical parameter. In related phenoxypyrimidines, this angle is often widened from the ideal sp³ or sp² hybridization angles to alleviate steric strain. For instance, in 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine, this angle is expanded to 119.87(18)°. A similar expansion would be expected in this compound.

Based on the analysis of these related structures, a predictive model for the key structural parameters of this compound in the solid state can be proposed.

Table 1: Predicted Key Structural Parameters for this compound in the Solid State

| Parameter | Predicted Value Range | Rationale |

| Dihedral Angle (Pyrimidine - Phenyl at C2) | 60-85° | Steric hindrance with adjacent groups on the pyrimidine ring. |

| Dihedral Angle (Pyrimidine - Phenyl at C6) | 60-85° | Steric hindrance with adjacent groups on the pyrimidine ring. |

| Dihedral Angle (Pyrimidine - Phenoxy at C4) | 50-70° | To minimize steric interactions and optimize packing. |

| C4-O-C(phenoxy) Bond Angle | 118-122° | Alleviation of steric strain. |

It is important to emphasize that these values are predictions based on the crystallographic data of structurally similar compounds. A definitive conformational analysis of this compound awaits a dedicated single-crystal X-ray diffraction study. Such an investigation would provide the precise bond lengths, bond angles, and dihedral angles, offering a complete and accurate picture of its solid-state architecture and the subtle interplay of electronic and steric effects that govern its molecular conformation.

Computational and Theoretical Chemistry Studies of 4 Phenoxy 2,6 Diphenyl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.netjacsdirectory.com In the study of 4-phenoxy-2,6-diphenyl-pyrimidine, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine its optimized molecular geometry, including bond lengths and angles. researchgate.netresearchgate.net These calculations are fundamental for understanding the molecule's stability and reactivity.

Theoretical calculations can also predict various physicochemical properties. nih.gov For instance, the electronic properties of similar pyrimidine (B1678525) derivatives have been successfully elucidated using DFT, providing a basis for understanding the characteristics of this compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters that determine the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netrsc.org A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. researchgate.netrsc.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. researchgate.net |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.netrsc.org |

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the constant electron density surface, visually representing the charge distribution. rsc.org The different colors on the MEP map indicate the regions of varying electrostatic potential.

Typically, regions of negative electrostatic potential, often colored red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. rsc.org Conversely, regions of positive electrostatic potential, usually colored blue, are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. rsc.org The green areas represent regions of neutral potential. rsc.org This mapping helps in identifying the sites for hydrogen bonding and other non-covalent interactions. rsc.org

For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenoxy group, indicating these as potential sites for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rjeid.comnih.gov For this compound, MD simulations can provide detailed information about its conformational flexibility and its behavior in a solution phase. rsc.org These simulations can reveal how the molecule changes its shape, how the different ring systems (pyrimidine, phenyl, and phenoxy) orient themselves relative to each other, and how the molecule interacts with solvent molecules. rjeid.com

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. MD simulations can also be used to calculate binding energies between the molecule and a target protein, providing insights into its potential biological function. rjeid.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure.

Development of Molecular Descriptors for Pyrimidine Scaffolds

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov For pyrimidine scaffolds, a wide array of descriptors can be calculated. nih.gov

Table 2: Examples of Molecular Descriptors for Pyrimidine Scaffolds

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |

| Geometrical | Molecular surface area, molecular volume | Size and shape of the molecule. |

| Electronic | Dipole moment, partial atomic charges | Charge distribution and polarity. |

| Quantum-Chemical | HOMO/LUMO energies, electrostatic potential | Reactivity and electronic properties. researchgate.net |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. nih.gov |

The selection of relevant descriptors is a critical step in building a predictive QSAR/QSPR model. nih.gov

Theoretical Modeling of Molecular Interactions (excluding biological activity)

Theoretical modeling can be used to understand the non-covalent interactions that govern the behavior of this compound at a molecular level. These interactions are crucial for understanding its physical properties, such as melting point, boiling point, and solubility.

Using computational methods, it is possible to model interactions such as:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-pi stacking: This occurs between the aromatic rings (phenyl and pyrimidine) of the molecule.

Hydrogen bonding: Although this compound itself cannot form hydrogen bonds as a donor, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

By simulating these interactions, researchers can gain a deeper understanding of how the molecule organizes itself in the solid state and how it interacts with different solvents. This knowledge is fundamental for materials science applications and for predicting the compound's behavior in various chemical environments. researchgate.net

The performed searches aimed to locate detailed research findings, including data tables on predicted spectroscopic properties such as vibrational frequencies, electronic absorption spectra, and NMR chemical shifts for this particular compound. While general information regarding the synthesis and characterization of this compound and computational studies on other pyrimidine derivatives is available, specific computational predictions for the title compound are absent in the public domain.

Therefore, it is not possible to provide an article with the requested detailed computational data and spectral interpretation for this compound at this time. Further experimental and theoretical research would be required to generate the specific data needed to fulfill the detailed outline provided in the user's request.

Role and Applications in Advanced Chemical Research Fields Non Prohibited

4-Phenoxy-2,6-diphenyl-pyrimidine as a Ligand in Coordination Chemistry Research

The nitrogen atoms within the pyrimidine (B1678525) ring of this compound possess lone pairs of electrons, making them excellent potential coordination sites for metal ions. This characteristic allows the compound to function as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The study of such complexes is crucial for developing new catalysts, functional materials, and models for biological systems. ias.ac.inmdpi.com

The synthesis of metal complexes using pyrimidine-based ligands is a well-established area of research. researchgate.netiaea.org Typically, a solution of the pyrimidine ligand is reacted with a metal salt (e.g., chlorides or acetates of transition metals like copper, nickel, cobalt, or zinc) in a suitable solvent such as ethanol (B145695) or methanol. cu.edu.egacs.org The reaction often involves heating under reflux to ensure completion. acs.org The resulting metal complexes precipitate from the solution and can be isolated and purified.

For a ligand like this compound, coordination would likely occur through one or both of the pyrimidine nitrogen atoms. The specific coordination mode and the resulting geometry of the complex (e.g., octahedral, tetrahedral) depend on the metal ion, the reaction conditions, and the steric hindrance imposed by the phenyl and phenoxy groups. ias.ac.in The characterization of these new complexes relies on a suite of analytical techniques. researchgate.net

Table 1: Common Techniques for Characterizing Metal-Pyrimidine Complexes

| Analytical Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyrimidine ring. Appearance of new bands in the far-IR region can indicate the formation of metal-nitrogen (M-N) bonds. cu.edu.eg |

| Elemental Analysis | Determines the carbon, hydrogen, and nitrogen content to confirm the stoichiometric ratio of ligand to metal in the complex. researchgate.net |

| Molar Conductance Measurements | Helps to determine whether anions are inside or outside the coordination sphere of the metal complex. cu.edu.eg |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in proposing the coordination geometry around the metal ion. ias.ac.in |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps in determining the oxidation state and electron configuration of the metal center. ias.ac.in |

Researchers have successfully synthesized and characterized a wide array of mononuclear and mixed-ligand metal complexes with various pyrimidine derivatives. ias.ac.incu.edu.eg For instance, mononuclear complexes of Co(II), Ni(II), Cu(II), and others have been prepared with pyrimidine-based ligands, where the ligand coordinates to the metal center, often alongside water molecules, to satisfy the metal's coordination number. cu.edu.eg

To gain deeper insight into the nature of the bonding and the electronic properties of these complexes, experimental results are often complemented by theoretical calculations. nih.gov Density Functional Theory (DFT) is a powerful computational method used to model the geometric and electronic structure of molecules. cu.edu.eg

These theoretical investigations can:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the metal complex, which can then be compared with experimental data from X-ray crystallography. nih.gov

Analyze Frontier Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the complex. The distribution of these orbitals indicates the likely sites for electron donation and acceptance. For pyrimidine ligands, the HOMO is often localized on the nitrogen donor atoms. cu.edu.eg

Determine Metal-Ligand Bond Strength: Theoretical models can quantify the strength and nature of the interaction between the metal center and the pyrimidine ligand. nih.gov This helps in understanding the stability of the complex and the influence of substituents, such as the phenoxy and diphenyl groups in the title compound, on the coordination properties.

These computational studies are invaluable for understanding reaction mechanisms that cannot be fully elucidated through experimental means alone and for rationally designing new complexes with desired properties. cu.edu.eg

Supramolecular Chemistry and Crystal Engineering with Pyrimidine Derivatives

Crystal engineering is the rational design of functional solid-state structures from molecular or ionic building blocks, held together by intermolecular forces. rsc.orgrsc.org Pyrimidine derivatives are excellent candidates for crystal engineering due to their ability to form predictable and robust non-covalent interactions. researchgate.net

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov For pyrimidine derivatives, these interactions are key to forming larger, well-defined architectures. The primary interactions include:

Hydrogen Bonding: While this compound itself lacks classic hydrogen bond donors (like N-H or O-H), its nitrogen atoms can act as hydrogen bond acceptors if co-crystallized with suitable donor molecules (e.g., carboxylic acids). researchgate.net

π-π Stacking: The multiple aromatic rings (two phenyl and one phenoxy) in the molecule provide extensive opportunities for π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing significantly to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the π-electron clouds of adjacent aromatic systems.

The interplay of these hierarchical non-covalent interactions governs the self-assembly process, leading to the formation of complex and often aesthetically pleasing supramolecular structures. nih.gov

By carefully selecting the molecular building blocks and controlling the crystallization conditions, it is possible to engineer crystalline materials with specific properties. nih.gov The use of pyrimidine derivatives allows for the construction of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent forces. researchgate.net

For example, co-crystals have been successfully prepared by combining pyrimidine derivatives with various carboxylic acids. researchgate.net The goal of such work is often to explore the robustness of specific intermolecular "synthons"—reliable and predictable recognition patterns, like the common interaction between a carboxylic acid and a pyridine/pyrimidine nitrogen. rsc.org By understanding and utilizing these synthons, chemists can aim to create novel materials with tailored physical properties, such as solubility, stability, or melting point. The formation of these co-crystals is typically confirmed using techniques like Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD). researchgate.net

This compound as a Synthetic Building Block in Complex Organic Transformations

Beyond its role in coordination and supramolecular chemistry, this compound serves as a valuable scaffold or "building block" in organic synthesis. Its pre-functionalized pyrimidine core provides a strategic starting point for the construction of more elaborate molecules. ontosight.ai

The synthesis of substituted pyrimidines can be achieved through various routes, often involving the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of amidine, such as guanidine. nih.gov More modern, single-step methods have been developed that allow for the conversion of N-vinyl amides into pyrimidine derivatives through activation followed by reaction with a nitrile. organic-chemistry.org This method is notable for its efficiency and tolerance of various functional groups. organic-chemistry.org

Once a highly substituted pyrimidine like this compound is formed, it can be used in further transformations. The existing phenyl and phenoxy groups can be modified through standard aromatic substitution reactions, or the pyrimidine ring itself can be involved in further cyclization or coupling reactions. This modular approach is central to synthetic chemistry, where complex target molecules are built up from smaller, well-defined fragments. orientjchem.org The use of such building blocks is a key strategy in the development of new compounds for materials science and medicinal chemistry research. ontosight.ainih.gov

Cascade Reactions and Multi-Component Syntheses Involving Pyrimidine Units

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. scielo.org.mxresearchgate.net These one-pot syntheses are particularly valuable for building heterocyclic libraries, including those based on the pyrimidine core. scielo.org.mx

Several MCRs have been developed for synthesizing fused pyrimidine systems. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), yields polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives with high efficiency. scielo.org.mx Another approach uses the photoexcited state of Na₂ eosin (B541160) Y as a photocatalyst for the three-component condensation of aryl aldehydes, malononitrile, and barbituric acid to create pyrano[2,3-d]pyrimidine scaffolds under visible light. nih.gov Similarly, pyrimidine-linked imidazopyridines have been synthesized via a metal-free, one-pot three-component reaction using molecular iodine as a catalyst. nih.gov

The general mechanism for these reactions often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclocondensation to form the final heterocyclic product. researchgate.net

Table 1: Examples of Multi-Component Reactions for Pyrimidine Scaffolds

| Product Scaffold | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | 5 mol% TBAB in ethanol, 50 °C | scielo.org.mx |

| Pyrano[2,3-d]pyrimidines | Aryl aldehydes, Malononitrile, Barbituric acid | Na₂ eosin Y, Visible light, Aqueous ethanol | nih.gov |

| Pyrimidine-linked Imidazopyridines | Aryl methyl ketones, 2-aminopyridines, Barbituric acids | Molecular iodine in DMSO | nih.gov |

While these MCRs demonstrate the facile construction of complex pyrimidine-based systems, specific literature detailing a one-pot, multi-component synthesis for this compound is not prominently featured. The synthesis of such diaryl pyrimidines typically follows classical condensation strategies.

Stereoselective Transformations Incorporating Pyrimidine Scaffolds

Stereoselectivity is a critical aspect of modern organic synthesis, particularly for creating molecules with specific three-dimensional arrangements that can dictate their function. While the pyrimidine ring itself is aromatic and planar, stereocenters can be introduced in its substituents or in fused ring systems.

Research literature specifically detailing stereoselective transformations that directly involve the this compound scaffold is not widely available. However, the principles of stereoselective synthesis are broadly applied to heterocyclic compounds. For pyrimidine derivatives, this could involve the stereoselective addition to a C=N or C=C bond in a substituent, or the diastereoselective cyclization to form fused systems where the pyrimidine is annulated to a chiral auxiliary or a prochiral substrate. The development of such methodologies is a continuing goal in synthetic chemistry to access complex, enantiomerically pure molecules for various research applications.

Photochemical and Electrochemical Research on Pyrimidine Systems

The extended π-system of substituted pyrimidines, such as this compound, makes them interesting candidates for photochemical and electrochemical studies. The electronic properties can be finely tuned by the nature and position of substituents on the pyrimidine and phenyl rings.

Theoretical Aspects of Excited State Dynamics and Photoreactivity

Theoretical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial tools for understanding the photophysical behavior of pyrimidine derivatives. frontiersin.orgnih.gov These methods allow for the optimization of molecular geometries in both the ground state (S₀) and the lowest singlet excited state (S₁), providing insights into the nature of electronic transitions. frontiersin.org

In studies of structurally related push-pull systems, such as 4-[4-(4-N,N-dialkylaminophenyl)phenyl]-2,6-diphenylpyrimidines, TD-DFT calculations have been used to elucidate the character of the excited states. frontiersin.org For these molecules, the lowest energy absorption band is typically assigned to a transition to the S₁ state, which is primarily described by a one-electron excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The calculations show that the HOMO is often localized on the electron-donor part of the molecule, while the LUMO is centered on the electron-accepting pyrimidine ring, indicating a significant intramolecular charge-transfer (ICT) character for the S₁ state. frontiersin.org

The excited-state dynamics of pyrimidine derivatives can be complex. For some, like 2,4-diaminopyrimidine, theoretical calculations predict the existence of pathways with negligible barriers for ultrafast radiationless deactivation, leading to short excited-state lifetimes. nih.govresearchgate.net In other systems, such as 2-(2′-hydroxyphenyl)pyrimidines, an excited-state intramolecular proton transfer (ESIPT) process can occur, which quenches fluorescence. nih.gov Theoretical models help rationalize these deactivation pathways and predict how structural modifications will influence photophysical properties like fluorescence quantum yield. frontiersin.orgnih.gov

Table 2: Theoretical Calculation Parameters for Studying Pyrimidine Derivatives

| Parameter | Method/Basis Set | Software | Application | Reference |

|---|---|---|---|---|

| Ground State (S₀) Optimization | DFT (B3LYP/6-311G**) | Gaussian 16 | Geometry Optimization | frontiersin.org |

| Excited State (S₁) Optimization | TD-DFT (B3LYP/6-311G**) | Gaussian 16 | Geometry Optimization | frontiersin.org |

| Excited State Properties | TD-DFT (M06-2X/6-31+G**) | N/A | Rationalize Optical Transitions | nih.gov |

Mechanistic Studies of Electron Transfer Processes and Redox Behavior

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox behavior of pyrimidine systems and understand the mechanisms of electron transfer. frontiersin.orgmdpi.com These studies provide information on the oxidation and reduction potentials of a molecule, which are related to the energies of its frontier molecular orbitals (HOMO and LUMO).

For donor-acceptor pyrimidine systems, electrochemical measurements can quantify the electron-donating and -accepting strengths of the different molecular fragments. frontiersin.org In a study of biphenylpyrimidine derivatives, electrochemical measurements were conducted in acetonitrile (B52724) with a supporting electrolyte. frontiersin.org The potentials were referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, a standard internal reference in non-aqueous electrochemistry. frontiersin.org These experiments help in determining the electrochemical bandgap, which can be correlated with the optical bandgap derived from spectroscopic measurements. frontiersin.org

The mechanism of intramolecular charge transfer (ICT) is central to the function of many fluorescent pyrimidine derivatives. frontiersin.org Upon photoexcitation, an electron moves from the donor moiety to the pyrimidine acceptor. The subsequent de-excitation can occur via radiative (fluorescence) or non-radiative pathways. The efficiency of these competing pathways is influenced by factors such as solvent polarity and steric hindrance within the molecule, which can facilitate or prevent the formation of twisted intramolecular charge transfer (TICT) states that are often non-emissive. frontiersin.org Theoretical calculations support these mechanistic interpretations by modeling the geometries and energy barriers of the excited states. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of highly substituted pyrimidines often involves multi-step procedures that can be inefficient and generate significant waste. Future research is intensely focused on developing more elegant and atom-economical strategies.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are a key area of development. rasayanjournal.co.in These reactions are inherently efficient, reducing reaction times, minimizing waste, and simplifying workup procedures. rasayanjournal.co.in For instance, a four-component [2+2+1+1] annulation using aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine has been developed for the synthesis of 2,4,6-triarylpyrimidines. mdpi.com Adapting such MCRs to incorporate a phenoxy group donor could provide a direct and efficient route to the 4-phenoxy-2,6-diphenyl-pyrimidine scaffold.

Catalytic Systems: The use of novel catalysts is another promising frontier. Copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through a sustainable sequence of condensation and dehydrogenation steps. organic-chemistry.org Research into catalysts that can mediate the specific bond formations required for this compound in a single step is a significant goal.

Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like microwave-assisted synthesis and flow chemistry are being increasingly adopted. rasayanjournal.co.inijres.org These methods offer benefits such as shorter reaction times, higher yields, and improved safety profiles compared to conventional batch synthesis. rasayanjournal.co.in Microwave irradiation, for example, has been successfully used in the synthesis of pyrimidine (B1678525) derivatives from chalcones. ijres.org

| Synthetic Strategy | Key Advantages | Relevance to Pyrimidine Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified workup rasayanjournal.co.in | Enables one-pot synthesis of complex pyrimidines from simple precursors mdpi.com |

| Novel Catalysis (e.g., Cu, Ir) | High efficiency, broad functional group tolerance organic-chemistry.org | Facilitates direct C-N and C-C bond formations in the pyrimidine ring organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields rasayanjournal.co.inijres.org | Proven effective for various pyrimidine cyclization reactions ijres.org |

| Green Solvents/Solvent-Free | Reduced environmental impact, easier purification rasayanjournal.co.innih.gov | Reactions in water or using ionic liquids are becoming more common rasayanjournal.co.inmdpi.com |

Integration of Machine Learning and AI in Pyrimidine Research

Exploration of Pyrimidine Scaffolds in Sustainable Chemical Technologies

Beyond their synthesis, pyrimidine scaffolds are being explored for their utility in developing sustainable chemical technologies. The principles of green chemistry, which emphasize waste reduction and the use of safer substances, are central to this research. nih.gov

The development of pyrimidine synthesis methods that utilize green solvents (like water), biodegradable catalysts, or solvent-free conditions is a major focus. rasayanjournal.co.inbenthamdirect.com For example, the use of β-cyclodextrin as a recyclable, non-toxic catalyst in an aqueous medium for pyrimidine synthesis highlights this trend. mdpi.com Such methodologies reduce the environmental footprint associated with the production of pyrimidine-based compounds. rasayanjournal.co.in The inherent stability and versatile chemistry of the pyrimidine ring make it an attractive scaffold for creating new materials, such as ligands for metal catalysts or components of functional polymers, designed for green applications. rasayanjournal.co.in

Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The synergy between experimental synthesis and theoretical chemistry is becoming increasingly crucial for understanding and optimizing chemical reactions. researchgate.net Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), provide deep insights into reaction mechanisms that are often difficult to probe experimentally. nih.govrsc.org

For pyrimidine synthesis, computational studies can elucidate the step-by-step mechanism of complex multicomponent reactions, identify rate-determining steps, and explain the role of catalysts. nih.gov For example, theoretical investigations have been used to map the energy profiles of pyrimidine ring-opening and cyclization reactions, providing a rationale for observed substituent effects. researchgate.net This predictive power allows chemists to understand why certain reactions are successful while others are not and to design more effective synthetic strategies in silico before entering the lab. mdpi.com This combined approach accelerates the development of new, efficient syntheses for target molecules like this compound by providing a detailed, atom-level understanding of the underlying chemical transformations. wur.nl

| Theoretical Method | Application in Pyrimidine Chemistry | Research Finding Example |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies. researchgate.netnih.gov | Identified the rate-determining step in the formation of pyrido[2,3-d]pyrimidines. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecule-catalyst interactions and conformational analysis. mdpi.com | Probed the binding modes of pyrimidine-based inhibitors with biological targets. mdpi.com |

| Semi-empirical Calculations | Rapid screening of reaction pathways and substituent effects. wur.nl | Investigated the influence of molecular conformation on the reactivity of alkynylpyrimidines. wur.nl |

Q & A

Q. How can researchers classify their work on this compound within standardized R&D taxonomies?

- Answer : Align with the Canadian Research and Development Classification (CRDC) codes:

- RDF2050112 : Reaction fundamentals and reactor design.

- RDF2050108 : Process control and simulation in chemical engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.